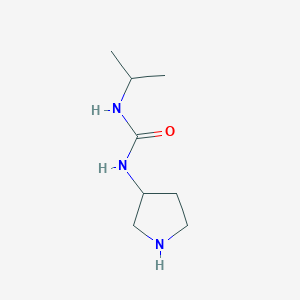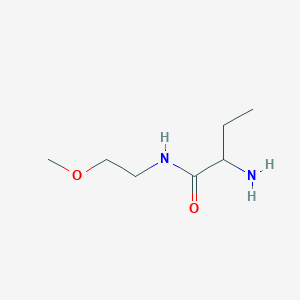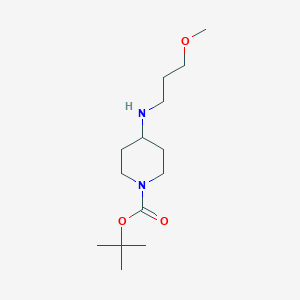![molecular formula C14H22ClN3O B1371218 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride CAS No. 1172301-09-5](/img/structure/B1371218.png)
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride
Overview
Description
“3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride” is a chemical compound with the molecular formula C14H23N3 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular weight of this compound is 233.35 and its molecular formula is C14H23N3 .Scientific Research Applications
Antidepressant and Antianxiety Activities
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride and its derivatives have been explored for their potential antidepressant and antianxiety activities. In a study, novel derivatives of this compound were synthesized and evaluated for antidepressant activities using behavioral tests in mice. Some compounds exhibited significant reduction in immobility times, indicating potential antidepressant effects (Kumar et al., 2017).
Antitumor Activity
Research on derivatives of this compound has also indicated potential antitumor activities. A study synthesized tertiary amino alcohols and their dihydrochlorides, including derivatives of this compound, and found they influenced tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Synthesis of Enantiomers
The synthesis of enantiomers of related compounds has been a focus in chemical research. A study described the asymmetric synthesis of enantiomers of a related compound, which involved hydrolytic kinetic resolution, demonstrating the compound's utility in the field of chiral synthesis (Kulig et al., 2007).
Pharmaceutical Applications
The compound and its derivatives have been investigated for various pharmaceutical applications. For instance, a study explored the synthesis of related compounds for potential use as CGRP receptor inhibitors, indicating its relevance in the development of new pharmaceuticals (Cann et al., 2012).
Properties
IUPAC Name |
3-amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-12-3-2-4-13(11-12)16-7-9-17(10-8-16)14(18)5-6-15;/h2-4,11H,5-10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWYNNBQYTXGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)





amine](/img/structure/B1371149.png)
![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)




